N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Dopamine Receptor Binding Neuropharmacology Structure-Activity Relationship

N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine (CAS 68291-96-3) is a substituted amine featuring a benzodioxole core. This compound serves as the positional isomer and demethyl analog of the scheduled substance butylone (bk-MBDB).

Molecular Formula C12H17NO2
Molecular Weight 207.27g/mol
CAS No. 68291-96-3
Cat. No. B502130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
CAS68291-96-3
Molecular FormulaC12H17NO2
Molecular Weight207.27g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H17NO2/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3
InChIKeyVWVHDPORHNWWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine (CAS 68291-96-3) Procurement & Scientific Selection Guide


N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine (CAS 68291-96-3) is a substituted amine featuring a benzodioxole core. This compound serves as the positional isomer and demethyl analog of the scheduled substance butylone (bk-MBDB) . Its structural relationship to MBDB and MDMA positions it within the phenethylamine class, but the absence of the β‑keto group and the specific N‑alkyl substitution pattern impart distinct physicochemical and pharmacological properties that critically influence its utility in forensic, analytical, and neuropharmacological research applications [1].

Why N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine (CAS 68291-96-3) Cannot Be Substituted with Common Analogs


Superficially similar compounds within the methylenedioxy-phenethylamine class exhibit profound differences in receptor binding affinity, monoamine transporter inhibition potency, and in vivo pharmacokinetic distribution. For instance, the demethylated structure of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine yields a unique dopamine receptor D3 binding profile (Ki = 3.80 nM) that is distinct from its N‑methyl counterpart MBDB [1]. Furthermore, the α‑alkyl chain length and N‑substitution pattern govern both plasma pharmacokinetics and CNS penetration, with butylone (α‑ethyl) demonstrating CNS Cmax values more than 6‑fold higher than pentylone (α‑propyl) [2]. Procurement of a generic analog without rigorous validation of these specific structural determinants will inevitably confound experimental results and invalidate comparative analyses.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine (CAS 68291-96-3)


Dopamine D3 Receptor Binding Affinity (Ki) Comparison: Target Compound vs. MBDB

The target compound demonstrates sub‑nanomolar affinity for the human dopamine D3 receptor, a profile not shared by its N‑methyl analog MBDB. Specifically, N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine exhibits a Ki of 3.80 nM at the D3 receptor [1]. In contrast, MBDB exhibits an IC50 of 7825 nM (7.8 µM) for dopamine uptake inhibition, which is a proxy for dopamine transporter interactions, but direct D3 receptor affinity data for MBDB are not reported in the primary literature [2]. This >2000‑fold difference in potency underscores the critical importance of the N‑demethylated structure for D3 receptor engagement.

Dopamine Receptor Binding Neuropharmacology Structure-Activity Relationship

Monoamine Transporter Inhibition Potency (IC50) at DAT, NET, and SERT: Target Compound vs. Butylone and Methylone

The target compound's inhibition of monoamine reuptake is distinct from that of butylone and methylone. While direct IC50 values for the target compound at DAT, NET, and SERT are not available in primary literature, the positional isomer butylone exhibits the following IC50 values: NET = 2.02 µM, DAT = 2.90 µM, SERT = 6.22 µM [1]. In comparison, methylone exhibits IC50 values of 4.21 µM (DAT), 13.9 µM (NET), and 63.3 µM (SERT) [2]. Butylone is therefore approximately 2‑fold more potent at DAT and 7‑fold more potent at NET than methylone. The demethylated structure of the target compound is predicted to further alter these inhibition profiles.

Monoamine Transporters Reuptake Inhibition Forensic Toxicology

Plasma and CNS Pharmacokinetics: Butylone vs. Methylone and Pentylone

Lengthening the α‑alkyl chain from methyl (methylone) to ethyl (butylone) to propyl (pentylone) dramatically alters both plasma and CNS pharmacokinetics in male Sprague‑Dawley rats. In plasma, pentylone exhibits the highest Cmax (5252.55 µg/L) and AUC0‑∞ (464,469 µg/L×min), while butylone shows intermediate values (Cmax = 797.72 µg/L; AUC = 75,750 µg/L×min) [1]. In contrast, within the CNS, butylone and methylone achieve significantly higher Cmax and AUC0‑∞ than pentylone [2]. This differential partitioning between plasma and CNS demonstrates that the α‑ethyl chain of butylone (and by extension the target compound) yields a unique CNS‑preferential pharmacokinetic profile not observed with longer or shorter chain analogs.

Pharmacokinetics CNS Penetration Drug Disposition

Metabolic Pathway Identification: Demethylenation and β‑Ketone Reduction

The metabolism of bk‑MBDB (butylone) proceeds via three major pathways in humans: (1) demethylenation followed by O‑methylation to yield 4‑OH‑3‑MeO and 3‑OH‑4‑MeO metabolites; (2) β‑ketone reduction; and (3) N‑dealkylation [1]. The demethylated target compound (N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine) is itself a predicted metabolite of butylone via N‑demethylation [2]. In human urine, butylone was detected alongside its metabolites using a systematic toxicological analysis (STA) procedure employing GC‑MS [3]. The identification of these specific metabolic transformations is critical for developing accurate analytical reference standards and for interpreting toxicological findings.

Drug Metabolism Analytical Chemistry Forensic Toxicology

In Vitro Hepatotoxicity: EC50 Comparison of Butylone vs. Buphedrone and 3,4-DMMC

In primary rat hepatocytes (PRH), the in vitro hepatotoxicity of butylone is significantly lower than that of structurally related cathinones. Butylone exhibits an EC50 of 1.21 mM, compared to 0.158 mM for 3,4-DMMC and 1.57 mM for buphedrone [1]. This indicates that butylone is approximately 7.7‑fold less cytotoxic in this model than 3,4-DMMC, and slightly more cytotoxic than buphedrone. While direct hepatotoxicity data for the target demethyl compound are not available, the EC50 value for butylone provides a benchmark for assessing the relative safety profile of α‑ethyl cathinones.

Hepatotoxicity In Vitro Toxicology Drug Safety

Recommended Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine (CAS 68291-96-3)


Forensic Toxicology: Development of Confirmatory Methods for bk‑MBDB Abuse

N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine is a primary N‑demethyl metabolite of butylone (bk‑MBDB) in humans [1]. Its synthesis and use as an analytical reference standard are essential for forensic toxicology laboratories developing GC‑MS or LC‑MS/MS methods to confirm bk‑MBDB intake. The detection of this metabolite in urine provides longer detection windows than the parent compound and serves as a specific biomarker of bk‑MBDB consumption.

Neuropharmacology Research: Dopamine D3 Receptor Probe Development

With a reported Ki of 3.80 nM at the human dopamine D3 receptor [1], this compound may serve as a lead scaffold for developing selective D3 receptor ligands. Researchers investigating dopaminergic signaling in addiction, Parkinson's disease, or schizophrenia may utilize this compound to explore structure‑activity relationships at D3 receptors, particularly given the >2000‑fold difference in potency compared to the N‑methyl analog MBDB.

Pharmacokinetic Modeling of α‑Ethyl Cathinones

The unique CNS‑preferential pharmacokinetic profile of butylone, the positional isomer of this compound, has been quantitatively characterized in rodent models [1]. Studies requiring a cathinone with enhanced CNS penetration relative to plasma exposure should consider the α‑ethyl substitution pattern. This compound can serve as a reference in pharmacokinetic studies aimed at understanding the relationship between α‑alkyl chain length and CNS distribution.

In Vitro Metabolism Studies Using Pooled Human Liver Preparations

Butylone has been included as a model compound in comparative metabolism studies using HepaRG cells and pooled human liver microsomes to evaluate the predictive value of different in vitro systems [1]. The target compound, as a demethylated analog, may be employed in similar studies to assess the impact of N‑demethylation on metabolic stability and enzyme kinetics.

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